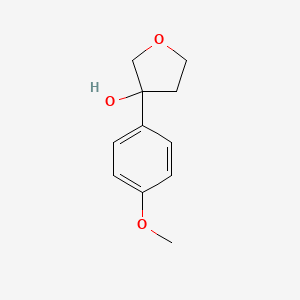

3-(4-Methoxyphenyl)oxolan-3-ol

Description

3-(4-Methoxyphenyl)oxolan-3-ol is a heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted at the 3-position with a 4-methoxyphenyl group and a hydroxyl group. The 4-methoxyphenyl moiety is a common pharmacophore associated with antioxidant, anti-inflammatory, and UV-absorbing properties, while the oxolane ring contributes to stereochemical complexity and metabolic stability .

Properties

IUPAC Name |

3-(4-methoxyphenyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-13-10-4-2-9(3-5-10)11(12)6-7-14-8-11/h2-5,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZMNRZAIBCWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)oxolan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to form the oxolan-3-ol ring.

Industrial Production Methods

Industrial production of 3-(4-Methoxyphenyl)oxolan-3-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)oxolan-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the oxolan-3-ol ring to a more saturated form.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of 3-(4-methoxyphenyl)tetrahydrofuran.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Methoxyphenyl)oxolan-3-ol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Chalcone Derivatives

Chalcones such as (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1, ) share the 4-methoxyphenyl group but differ in backbone structure. Key distinctions include:

- Structure : Chalcones possess a α,β-unsaturated ketone system, enabling conjugation and redox activity, unlike the saturated oxolane ring in the target compound.

- Bioactivity : Chalcones exhibit potent antioxidant and anti-inflammatory effects via Nrf2/ARE pathway activation and ROS scavenging. In contrast, oxolane derivatives may prioritize metabolic stability due to reduced ring strain and electrophilicity .

- Applications : Chalcones are explored as therapeutics, while oxolane analogs (e.g., nucleoside derivatives in ) are utilized in antiviral or anticancer drug design .

Table 1: Chalcone vs. Oxolan-3-ol Derivatives

Triazolone and Triazole Derivatives

4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one () highlights the role of heterocycles in drug design. Comparisons include:

- Structure : Triazolones incorporate a five-membered ring with three nitrogen atoms, enabling hydrogen bonding and metal coordination, unlike the oxygen-containing oxolane.

- Bioactivity: Triazolones demonstrate antimicrobial, antitumor, and antihypertensive activities, likely mediated by enzyme inhibition (e.g., cyclooxygenase). The hydroxyl group in oxolan-3-ol may confer radical-scavenging ability akin to phenolic antioxidants .

Table 2: Triazolone vs. Oxolan-3-ol Derivatives

UV Filters and Cosmetic Additives

Compounds like 3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC) () and propenoic acid 3-(4-methoxyphenyl)-3-methylbutyl ester () are UV filters with structural similarities:

- Structure : Both feature ester-linked 4-methoxyphenyl groups but lack the oxolane ring. The conjugated double bonds in IMC enhance UV absorption (280–320 nm).

- Applications : Used in sunscreens for UVB protection. The hydroxyl group in oxolan-3-ol may reduce photostability but improve solubility in hydrophilic formulations .

Table 3: UV Filters vs. Oxolan-3-ol

Nucleoside Analogs

Complex oxolan derivatives like (2R,3R,4R,5R)-4-(benzylamino)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-3-ol () are used in antiviral therapies:

- Structure : These compounds integrate oxolane rings into nucleoside mimics, enabling RNA chain termination. The 4-methoxyphenyl group aids in lipophilicity and blood-brain barrier penetration.

- Bioactivity : Antiviral (e.g., against HIV or HCV) via polymerase inhibition. The simpler oxolan-3-ol may serve as a synthetic intermediate for such analogs .

Research Findings and Inferences

- Antioxidant Potential: The hydroxyl and methoxy groups in 3-(4-Methoxyphenyl)oxolan-3-ol suggest radical-scavenging activity, similar to chalcones .

- Synthetic Utility : Epoxide intermediates (e.g., oxirane in ) could be leveraged for ring-opening synthesis, though direct routes are undocumented in the evidence.

- Structure-Activity Trends :

- Methoxy Position : Para-substitution (4-methoxy) enhances electron-donating capacity and stability compared to ortho/meta isomers.

- Ring Saturation : Oxolane’s saturated ring may reduce toxicity compared to α,β-unsaturated systems in chalcones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.